molecular formula C20H15N3OS B299498 3-phenyl-2-[(pyridin-3-ylmethyl)thio]quinazolin-4(3H)-one

3-phenyl-2-[(pyridin-3-ylmethyl)thio]quinazolin-4(3H)-one

Katalognummer B299498
Molekulargewicht: 345.4 g/mol
InChI-Schlüssel: IHUQUOKPVJFIAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-phenyl-2-[(pyridin-3-ylmethyl)thio]quinazolin-4(3H)-one is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of medicine. The compound belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities.

Wirkmechanismus

The mechanism of action of 3-phenyl-2-[(pyridin-3-ylmethyl)thio]quinazolin-4(3H)-one is not fully understood. However, it is believed that the compound exerts its biological effects by interacting with specific molecular targets in the body, such as enzymes and receptors.
Biochemical and Physiological Effects:
Studies have shown that 3-phenyl-2-[(pyridin-3-ylmethyl)thio]quinazolin-4(3H)-one can modulate various biochemical and physiological processes in the body. For example, the compound has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. Additionally, it has been demonstrated to induce apoptosis (programmed cell death) in cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 3-phenyl-2-[(pyridin-3-ylmethyl)thio]quinazolin-4(3H)-one in lab experiments include its high potency and selectivity towards specific molecular targets. However, the compound also has some limitations, such as its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Zukünftige Richtungen

There are several potential future directions for research on 3-phenyl-2-[(pyridin-3-ylmethyl)thio]quinazolin-4(3H)-one. One area of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another direction is the exploration of the compound's potential applications in the treatment of other diseases, such as neurodegenerative disorders and viral infections. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and its interactions with specific molecular targets in the body.

Synthesemethoden

The synthesis of 3-phenyl-2-[(pyridin-3-ylmethyl)thio]quinazolin-4(3H)-one involves the reaction of 2-aminobenzophenone with pyridine-3-carboxaldehyde and thiophenol in the presence of a catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and oxidation, resulting in the formation of the desired product.

Wissenschaftliche Forschungsanwendungen

3-phenyl-2-[(pyridin-3-ylmethyl)thio]quinazolin-4(3H)-one has been extensively studied for its potential applications in the field of medicine. The compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Eigenschaften

Molekularformel

C20H15N3OS

Molekulargewicht

345.4 g/mol

IUPAC-Name

3-phenyl-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-one

InChI

InChI=1S/C20H15N3OS/c24-19-17-10-4-5-11-18(17)22-20(23(19)16-8-2-1-3-9-16)25-14-15-7-6-12-21-13-15/h1-13H,14H2

InChI-Schlüssel

IHUQUOKPVJFIAE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CN=CC=C4

Kanonische SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CN=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.